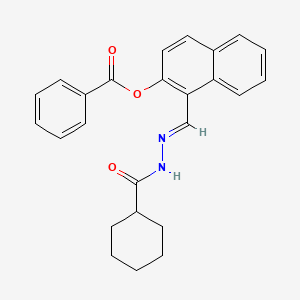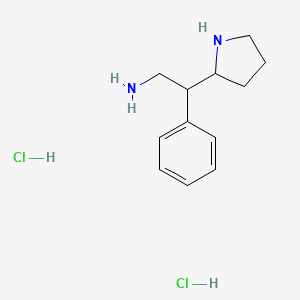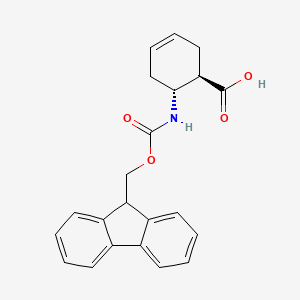
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-on, 6-Brom-2-(2-methylphenyl)- ist eine chemische Verbindung, die zur Klasse der Benzopyranone gehört. Sie zeichnet sich durch das Vorhandensein eines Bromatoms an der 6. Position und einer 2-Methylphenylgruppe an der 2. Position der Benzopyranonstruktur aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4H-1-Benzopyran-4-on, 6-Brom-2-(2-methylphenyl)- kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Bromierung von Flavanon, gefolgt von weiteren Reaktionen, um die 2-Methylphenylgruppe einzuführen. Eine weitere Methode umfasst die Synthese aus 2′-Hydroxychalcon-Dibromid .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung umfassen in der Regel großtechnische Bromierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Brom oder bromhaltigen Reagenzien, Lösungsmitteln wie Essigsäure und Katalysatoren, um die Reaktion zu erleichtern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- can be achieved through several methods. One common approach involves the bromination of flavanone, followed by further reactions to introduce the 2-methylphenyl group. Another method includes the synthesis from 2′-hydroxychalcone dibromide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents like acetic acid, and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4H-1-Benzopyran-4-on, 6-Brom-2-(2-methylphenyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Alkohole umwandeln.
Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Chinone liefern, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu verschiedenen Derivaten mit unterschiedlichen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-on, 6-Brom-2-(2-methylphenyl)- hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel aufgrund ihrer bioaktiven Eigenschaften untersucht.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt in chemischen Herstellungsprozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4H-1-Benzopyran-4-on, 6-Brom-2-(2-methylphenyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu antiproliferativen Wirkungen führt . Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Brom-2-phenyl-(4H)-4-benzopyranon:
4H-1-Benzopyran-4-on, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-:
Einzigartigkeit
4H-1-Benzopyran-4-on, 6-Brom-2-(2-methylphenyl)- ist aufgrund des Vorhandenseins sowohl des Bromatoms als auch der 2-Methylphenylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
88952-79-8 |
|---|---|
Molekularformel |
C16H11BrO2 |
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
6-bromo-2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,1H3 |
InChI-Schlüssel |
OPNDGMXTQUWZJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


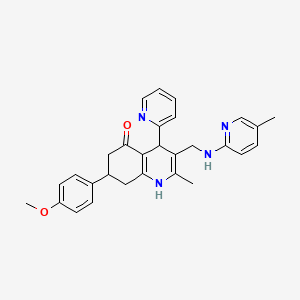
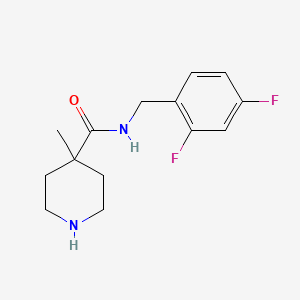
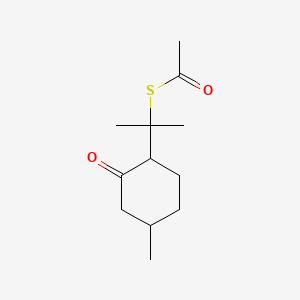

![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)

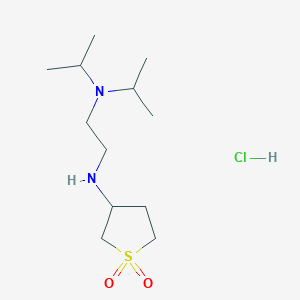
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
